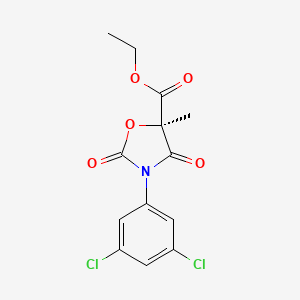

(R)-Chlozolinate

Beschreibung

Historical Overview of Dicarboximide Fungicide Research and the Enantiomeric Paradigm

The activity of dicarboximide fungicides was initially reported in the early 1970s, with key commercial products like iprodione (B1672158), vinclozolin, and procymidone (B1679156) being introduced shortly thereafter. frac.info These compounds are typically utilized as protectant fungicides, primarily effective against a relatively narrow spectrum of fungal genera, including Botrytis, Sclerotinia, and Monilinia. frac.info

The introduction of dicarboximide fungicides provided an alternative to existing options, such as MBC fungicides, to which resistance had begun to develop in certain pathogens like Botrytis cinerea. nzpps.org However, intensive use, particularly in European vineyards, led to the rapid development of resistance to dicarboximides within approximately three years of their introduction. nzpps.org This historical context of resistance development underscores the need for a deeper understanding of fungicide mechanisms and the factors influencing their efficacy and longevity.

The "enantiomeric paradigm" in chemical research recognizes that molecules with the same chemical formula can exist as non-superimposable mirror images, known as enantiomers, if they possess a chiral center. libretexts.org These enantiomers can exhibit distinct biological activities and environmental fates despite sharing many identical physical and chemical properties in achiral environments. libretexts.orgmdpi.com The concept of enantiomeric differences gained prominence following observations like Louis Pasteur's work with tartaric acid in the 19th century, which laid the foundation for stereochemistry. libretexts.org While many agrochemicals, including some fungicides, have historically been marketed as racemic mixtures (containing equal amounts of both enantiomers), academic research has increasingly focused on the potential for enantioselective interactions in biological and environmental systems. mdpi.com

Significance of Enantiomeric Chirality in the Academic Study of the Chemical Compound

The presence of a chiral center in a chemical compound like Chlozolinate means it exists as two enantiomers: (R)-Chlozolinate and (S)-Chlozolinate. Academic study of such chiral fungicides highlights the significance of enantiomeric chirality because the different spatial arrangements of atoms can lead to differential interactions with biological targets (like enzymes or receptors) and variations in environmental processes (such as degradation or metabolism). mdpi.comuoanbar.edu.iq

Research has shown that enantiomers of chiral compounds can behave enantioselectively in their biological effects. nih.gov For instance, studies on other chiral fungicides, such as prothioconazole, have demonstrated that one enantiomer can exert more potent fungicidal activity than the other. nih.gov This enantioselectivity can be attributed, in part, to differential interactions with specific enzymes, such as CYP51 in the case of prothioconazole. nih.gov

Furthermore, the environmental fate of chiral compounds can be enantioselective. Studies have observed that one enantiomer may degrade faster or to a larger extent than its counterpart in various environmental matrices. mdpi.comresearchgate.net For example, research on the chiral triazole fungicides tebuconazole (B1682727) and flutriafol (B1673497) has shown enantioselective degradation in grapes, with differing half-lives for the individual enantiomers. researchgate.net

Academically, studying the individual enantiomers of Chlozolinate, particularly this compound, allows for a more precise understanding of its intrinsic properties, its specific interactions at a molecular level, and its behavior in complex biological and environmental systems. This is crucial because the biological activity and environmental persistence observed for a racemic mixture may not accurately reflect the behavior of the individual enantiomers.

Current Research Landscape and Emerging Academic Questions Pertaining to this compound

Key academic questions pertaining to this compound include:

Enantioselective Activity: Does this compound exhibit significantly different fungicidal activity compared to (S)-Chlozolinate against target pathogens? If so, what are the underlying molecular mechanisms responsible for this enantioselectivity? This involves investigating the binding affinity and interaction of each enantiomer with the proposed fungal target sites, such as the histidine kinase involved in osmotic signal transduction. frac.inforesearchgate.net

Enantioselective Environmental Fate: How do the degradation pathways and rates of this compound compare to those of (S)-Chlozolinate in various environmental compartments (e.g., soil, water)? Are there specific microorganisms or abiotic factors that preferentially degrade one enantiomer over the other? Understanding these differences is vital for assessing the environmental persistence and potential accumulation of each enantiomer.

Stereochemical Stability and Interconversion: Is this compound stereochemically stable in biological and environmental matrices, or can it epimerize or interconvert to (S)-Chlozolinate? Investigating the potential for such transformations is important for accurately evaluating the exposure to each enantiomer over time.

Development of Enantioselective Analytical Methods: The accurate study of this compound necessitates the development and refinement of analytical techniques capable of separating and quantifying individual enantiomers in complex matrices. nih.govresearchgate.net Research in this area focuses on improving the sensitivity, selectivity, and efficiency of chiral separation methods, such as chiral chromatography. researchgate.netresearchgate.net

Implications for Resistance Development: Does the enantioselective activity of this compound influence the development of resistance in fungal populations? Understanding if resistance mechanisms differ in their effectiveness against individual enantiomers is an important academic question with practical implications for resistance management strategies. frac.infofrac.info

Academic research in these areas often involves detailed laboratory studies, including in vitro assays to assess biological activity, controlled experiments to investigate degradation kinetics, and advanced analytical techniques for enantiomeric analysis. researchgate.netresearchgate.net Such research contributes to a more comprehensive scientific understanding of chiral fungicides and informs future approaches to their design, application, and environmental risk assessment.

Table 1: Illustrative Data on Enantioselective Degradation (Example based on similar chiral fungicides)

| Compound | Enantiomer | Half-life (Days) | Enantiomeric Ratio (ER) at Day 28 | Matrix | Source (Illustrative) |

| Tebuconazole | (-)-Tebuconazole | 5.2 | 2.015 | Grape | Based on researchgate.net |

| (+)-Tebuconazole | 6.4 | ||||

| Flutriafol | (-)-Flutriafol | 6.59 | 1.143 | Grape | Based on researchgate.net |

| (+)-Flutriafol | 6.98 |

Note: This table presents illustrative data based on research findings for other chiral fungicides (tebuconazole and flutriafol) to demonstrate the type of data relevant to the academic study of enantioselective degradation. Specific data for Chlozolinate enantiomers would require dedicated research.

Table 2: Proposed Fungal Target Site for Dicarboximide Fungicides

| Fungicide Group | Proposed Target Site | Notes |

| Dicarboximides | MAP/Histidine-Kinase in osmotic signal transduction | Resistance often linked to mutations in the gene encoding this kinase. frac.inforesearchgate.net |

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H11Cl2NO5 |

|---|---|

Molekulargewicht |

332.13 g/mol |

IUPAC-Name |

ethyl (5R)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3/t13-/m1/s1 |

InChI-Schlüssel |

IGUYEXXAGBDLLX-CYBMUJFWSA-N |

SMILES |

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |

Isomerische SMILES |

CCOC(=O)[C@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |

Kanonische SMILES |

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for R Chlozolinate

Enantioselective Synthesis Strategies

Enantioselective synthesis can be achieved through various approaches that introduce a chiral bias during the reaction process. wikipedia.org This bias, known as asymmetric induction, makes the activation energy for forming one enantiomer lower than that for the other. wikipedia.org

Chemoenzymatic Approaches for Chiral Induction

Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve highly precise chemical transformations. nih.gov Enzymes are powerful catalysts for obtaining compounds with excellent yields and precise stereochemical control. nih.gov Chemoenzymatic procedures have been explored for the asymmetric synthesis of (R)-(-)-chlozolinate. lookchem.commolaid.com This approach leverages the high stereo- and regioselectivity inherent to enzymatic catalysis in conjunction with chemical reactions. nih.gov

Asymmetric Catalysis in Chemical Compound Formation

Asymmetric catalysis, also known as enantioselective catalysis, utilizes chiral catalysts to selectively promote chemical reactions, leading to the production of a single enantiomer. wikipedia.orgchiralpedia.com This is considered a highly efficient method for achieving chiral synthesis. chiralpedia.com Chiral catalysts are typically chiral coordination complexes, often rendered chiral by using chiral ligands. wikipedia.org Asymmetric organocatalysis, employing small chiral organic molecules as catalysts, has also become a significant method for stereoselective reactions. wikipedia.orgchiralpedia.com The search for new and effective chiral catalysts and ligands is an ongoing area of research in various industries, including agrochemicals. chiralpedia.com

Synthesis of Radiolabeled or Isotopically Enriched (R)-Chlozolinate for Mechanistic Tracking

Synthesizing radiolabeled or isotopically enriched compounds is a fundamental technique for tracing and studying the metabolism and fate of substances in biological systems and for mechanistic investigations. moravek.comselcia.com This involves replacing specific atoms in a molecule with their radioactive or stable isotopes. moravek.comselcia.com

Radiolabeled synthesis involves combining raw materials to form a new chemical structure with a radioactive isotope incorporated for tracing purposes. moravek.com This process requires specialized expertise and precision. moravek.com The choice of radiolabel depends on the target molecule's complexity and the available isotopes. moravek.com

Stable isotope labeling, using isotopes like Carbon-13 (C), Nitrogen-15 (N), and Deuterium (H), is a powerful tool for detailed investigations using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). selcia.comisotope.com The incorporation of stable isotopes enables the determination of detailed mechanistic insights, enhances analytical performance, and allows for quantification. isotope.com Custom synthesis of compounds labeled with stable isotopes with specified levels of isotopic enrichment is performed for use as mass spectroscopic markers for quantitative analysis or to create artificial isotope ratios for metabolite identification. selcia.com

Derivatization for Enhanced Spectroscopic Characterization in Research

Derivatization is a technique used to modify a chemical compound to enhance its properties for spectroscopic analysis. This can involve introducing functional groups that improve volatility, detectability, or provide more informative fragmentation patterns in techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Derivatization can enhance chromatographic results and provide more selective analysis. nih.gov While general principles of derivatization for spectroscopic characterization are well-established, specific detailed research findings on the derivatization of this compound for enhanced spectroscopic analysis were not extensively available in the provided search results. However, the application of derivatization techniques is common in the analysis of various organic compounds to improve their suitability for methods such as GC-MS and NMR, which are standard tools for structural elucidation and confirmation. selcia.comscielo.org.coresearchgate.net

Molecular and Cellular Mechanisms of Action of R Chlozolinate in Fungal Systems

Interactions with Fungal Biochemical Pathways

The interaction of Chlozolinate with fungal biochemical pathways is primarily associated with signal transduction and potentially lipid metabolism.

Enzyme Activity Modulation and Target Identification in Fungi

Dicarboximide fungicides, including Chlozolinate, are understood to interfere with fungal enzyme activity, specifically targeting components of signal transduction pathways. They are classified within the Fungicide Resistance Action Committee (FRAC) Group 2, which is associated with the modulation of MAP/Histidine-Kinase in osmotic signal transduction. frac.infoasau.ru Resistance to dicarboximides in fungi, such as Botrytis cinerea, has been linked to mutations in the OS-1 gene, which encodes a histidine kinase involved in osmoregulation. frac.infoasau.ru This suggests that a key target for Chlozolinate's action is this osmotic stress response pathway.

Additionally, one source suggests that the mode of action of dicarboximide fungicides may be related to the inhibition of triglyceride biosynthesis in fungi. researchgate.net This indicates a potential impact on lipid metabolism enzymes, although the specific enzymes involved in this pathway targeted by Chlozolinate are not detailed in the provided information.

Cellular Respiration and Energy Metabolism Perturbations in Fungi

While general fungicidal mechanisms can include interference with energy production or respiration, the primary reported mechanism for dicarboximide fungicides like Chlozolinate does not directly involve the classical respiratory chain inhibitors like those targeting Complex II (succinate dehydrogenase) or Complex III (cytochrome bc1). frac.infogoogleapis.comchemrobotics.com The focus in the literature regarding dicarboximides is on signal transduction. Therefore, significant direct perturbations to core cellular respiration and energy metabolism pathways as a primary mode of action for Chlozolinate are not strongly supported by the available search results, with the emphasis placed instead on osmotic signaling.

Membrane Dynamics and Transport Processes in Fungal Cells

The impact of Chlozolinate on fungal membrane dynamics and transport processes is likely an indirect consequence of its primary target. While some fungicides directly damage cell membranes or interfere with sterol biosynthesis (essential membrane components), dicarboximides are not typically categorized with these. chemrobotics.comnih.govamazonaws.com However, the disruption of osmotic signal transduction, which is the proposed mechanism for dicarboximides, can significantly affect a fungal cell's ability to maintain turgor pressure and respond to environmental stress. This, in turn, can indirectly impact membrane integrity and the function of transport proteins involved in maintaining cellular homeostasis.

Impact on Fungal Growth and Development at a Cellular Level

Research findings on the inhibition of mycelial growth of Sclerotinia minor by Chlozolinate and other fungicides illustrate its impact at a cellular level. The following table presents data on the percentage of mycelial growth inhibition of Sclerotinia minor isolate S-2 by various fungicides, including Chlozolinate. apsnet.org

| Fungicide | Concentration (µg/ml) | Mycelial Growth Inhibition (%) |

| Chlozolinate | Not specified | 59 |

| Vinclozolin | Not specified | 86 |

| Iprodione (B1672158) | Not specified | 85 |

| RH-3486 | Not specified | 86 |

| ASC-66825 | Not specified | 80 |

Note: The specific concentrations for the percentage inhibition values were not explicitly stated for all fungicides in the snippet, but the data indicates comparative inhibition levels. apsnet.org

Further data from dose-response studies on Sclerotinia minor isolates provide ED50 values (effective dose for 50% inhibition of mycelial growth), indicating the concentration required to achieve a certain level of growth inhibition. For a field isolate (S-2), the ED50 value for Chlozolinate was 18.8 µg/ml, while for a dicarboximide-resistant isolate (B-83-T2), the ED50 was significantly higher, demonstrating reduced sensitivity. apsnet.org

Environmental Transformation and Degradation Pathways of R Chlozolinate

Abiotic Degradation Mechanisms

Abiotic processes, such as photolysis and hydrolysis, play a significant role in the breakdown of (R)-Chlozolinate in the environment.

Photolytic Transformation and Kinetics

Photolysis can contribute to the degradation of Chlozolinate in water, particularly in the presence of sensitizers like humic substances and acetone. Studies have shown that irradiation of Chlozolinate in water solutions leads to its degradation with varying half-lives depending on the presence of sensitizers. researchgate.net The degradation generally follows first-order kinetics. researchgate.net Different photoproducts have been identified during the photodegradation process in aqueous solutions with sensitizers. researchgate.net While Chlozolinate is reported to be stable to light in its physical form, photolysis in solution can occur. agropages.comusda.gov

Hydrolytic Cleavage and Product Formation

Hydrolysis is a significant abiotic degradation pathway for Chlozolinate, particularly in alkaline conditions. chemicalbook.com In wine, Chlozolinate undergoes rapid hydrolytic loss of the ethoxy-carbonyl substituent, yielding an oxazolidine (B1195125) intermediate. chemicalbook.comresearchgate.net This oxazolidine then undergoes further hydrolytic cleavage to form 3′,5′-dichloro-2-hydroxypropanilide. chemicalbook.comresearchgate.net

Studies on the hydrolysis kinetics of dicarboximide fungicides, including Chlozolinate, in neutral and alkaline solutions have shown that under alkaline conditions, hydrolysis occurs rapidly with the rate being proportional to the hydroxide (B78521) ion concentration. molaid.com At 25 °C in alkaline solutions, Chlozolinate hydrolyzed rapidly with DT50 values of 6 hours at pH 6.8 and 16 minutes at pH 8.3. chemicalbook.com Three hydrolytic degradation reactions have been observed: cleavage of the ethyl ester to the corresponding carboxylic acid, decarboxylation of the carboxylic acid to form 3-(3,5-dichlorophenyl)-5-methyloxazolidine-2,4-dione, and opening of the oxazolidinedione ring to yield 3′,5′-dichloro-2-hydroxypropanilide. chemicalbook.com

| pH | Temperature (°C) | DT50 (approximate) | Reference |

| 6.8 | 25 | 6 hours | chemicalbook.com |

| 8.3 | 25 | 16 minutes | chemicalbook.com |

Biotic Transformation Processes

Microbial activity also contributes to the degradation of Chlozolinate in the environment, particularly in matrices like soil and compost.

Microbial Degradation Pathways and Metabolite Identification

In soil and compost samples, Chlozolinate undergoes relatively fast degradation through biotic processes. researchgate.netcapes.gov.brtandfonline.com In compost samples, the degradation of Chlozolinate has been observed to be very rapid, with complete disappearance occurring within twelve days. researchgate.netcapes.gov.brtandfonline.com This is in contrast to other dicarboximide fungicides like Vinclozolin, which are more stable. researchgate.netcapes.gov.brtandfonline.com

In soil, hydrolysis and decarboxylation processes occur, leading to the formation of metabolites. agropages.com Metabolites identified in plants, which undergo hydrolysis and decarboxylation, are reported to be the same as those found in animals: 3-(3,5-dichlorophenyl)-5-methyloxazolidin-2,4-dione and N-(3,5-dichlorophenyl)-2-hydroxypropionamide. agropages.com The breakdown products in compost have been determined using techniques like HPLC-DAD-MS, and their nature has been compared to metabolites obtained from abiotic hydrolytic degradation. researchgate.netcapes.gov.brtandfonline.com Both biotic and abiotic degradation pathways have been proposed for Chlozolinate. researchgate.netcapes.gov.brtandfonline.comcolab.wsresearchgate.net

Role of Specific Microbial Communities in Degradation

While the search results indicate that microbial degradation is a significant factor in Chlozolinate's breakdown in soil and compost, specific microbial communities directly responsible for its degradation are not explicitly detailed for this compound. However, the rapid degradation observed in biologically active matrices like compost suggests the involvement of diverse microbial populations capable of transforming dicarboximide structures. researchgate.netcapes.gov.brtandfonline.com General principles of microbial degradation of organic pollutants involve various enzymatic processes carried out by specialized microorganisms. escholarship.orgwikipedia.org

Environmental Partitioning and Mobility Studies of the Chemical Compound and its Metabolites

The environmental partitioning and mobility of this compound and its metabolites are influenced by their physico-chemical properties and the characteristics of the environmental matrix. Chlozolinate has a moderate aqueous solubility of approximately 2 ppm at 25 °C. agropages.com Its n-octanol/water partition coefficient (logP) is reported to be around 3.15 to 3.44, suggesting a potential to partition into organic matter. agropages.comusda.govhpc-standards.comhpc-standards.com Based on its physico-chemical properties, Chlozolinate is not expected to leach significantly to groundwater. herts.ac.uk

In soil systems, Chlozolinate is not normally persistent, with an aerobic DT50 in silt-loam, sandy loam, and clay loam soils reported as less than 7 hours, indicating relatively fast degradation. agropages.com Adsorption to soil organic matter and clay particles is a crucial process affecting pesticide fate and mobility in soil. irrigationtoolbox.com Strongly adsorbed pesticides are less mobile when leached through soil. irrigationtoolbox.com Factors influencing adsorption include soil pH, temperature, water content, and the amount and type of organic matter. irrigationtoolbox.com Pesticide mobility generally relates inversely to its water solubility. irrigationtoolbox.com

The metabolites of Chlozolinate will have different physico-chemical properties compared to the parent compound, which will influence their own partitioning and mobility in the environment. For example, the hydrolytic products, such as the carboxylic acid and the dihydroxypropanilide, are likely to have different solubilities and adsorption characteristics than the parent compound.

| Property | Value | Temperature (°C) | Reference |

| Water Solubility | ~2 ppm (c. 2 ppm) | 25 | agropages.com |

| Water Solubility | 0.032 g/l | 20 | hpc-standards.com |

| Water Solubility | 32 ppm | 25 | usda.gov |

| logP (n-octanol/water) | 3.15 | 22 | agropages.com |

| logP (n-octanol/water) | 3.3 | Not specified | usda.govhpc-standards.com |

| log Pow | 3.44 | Not specified | hpc-standards.com |

| Aerobic Soil DT50 (silt-loam, sandy loam, clay loam) | <7 hours | Not specified | agropages.com |

Advanced Analytical Methodologies for R Chlozolinate and Its Enantiomers in Research Matrices

Enantiomeric Separation Techniques

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral separation techniques exploit the transient formation of diastereomeric complexes in a chiral environment, allowing for their resolution. sigmaaldrich.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography, particularly HPLC and GC employing chiral stationary phases (CSPs), is a widely used approach for enantiomeric separation. researchgate.netcsfarmacie.cz In chiral HPLC, the separation is achieved by the differential interaction of the enantiomers with a stationary phase that is itself chiral or has been modified with a chiral selector. sigmaaldrich.comresearchgate.net Various types of CSPs are available, including those based on polysaccharide derivatives, macrocyclic antibiotics, and cyclodextrins, each offering unique selectivity for different classes of chiral compounds. sigmaaldrich.comresearchgate.netcsfarmacie.cz The mobile phase composition also plays a critical role in optimizing chiral separation in HPLC. csfarmacie.cz

Similarly, chiral GC utilizes capillary columns coated with chiral stationary phases, often based on modified cyclodextrins or amino acid derivatives. nih.govchromatographyonline.comgcms.cz These CSPs facilitate enantioseparation through mechanisms such as hydrogen bonding, coordination, and inclusion. nih.gov Chiral capillary GC is known for its high resolution, sensitivity, and speed, making it suitable for analyzing complex mixtures and natural products. chromatographyonline.com The choice of the appropriate chiral stationary phase and optimization of chromatographic conditions are crucial for achieving satisfactory resolution of enantiomers by both chiral HPLC and GC. sigmaaldrich.comgcms.cz

Capillary Electrophoresis for Chiral Resolution

Capillary Electrophoresis (CE) is another powerful technique for the analysis and chiral separation of compounds, particularly polar ones. chromatographytoday.commdpi.com Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.commdpi.comnih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, leading to differences in their effective electrophoretic mobilities and thus separation. chromatographytoday.commdpi.com CE offers advantages such as high efficiency, rapid analysis, low sample consumption, and low operating costs. openaccessjournals.comchromatographyonline.com Various chiral selectors, including cyclodextrins and their derivatives, are commonly used in chiral CE for the enantioseparation of a wide range of compounds, including pharmaceuticals and pesticides. nih.govopenaccessjournals.comchromatographyonline.com Method development in chiral CE often involves optimizing parameters such as the type and concentration of the chiral selector, buffer composition, and applied voltage to achieve optimal resolution. chromatographytoday.commdpi.com

Hyphenated Spectrometric Techniques for Metabolite Characterization

Hyphenated techniques, which combine separation methods with mass spectrometry, are indispensable for the identification and structural elucidation of (R)-Chlozolinate and its transformation products in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Transformation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the identification and quantification of polar and thermally labile compounds, including pesticides and their metabolites. lcms.cz LC-MS/MS, or tandem mass spectrometry, provides enhanced selectivity and sensitivity by monitoring specific fragmentation pathways of the target analytes. lcms.cz This is particularly useful for analyzing complex matrices where isobaric interferences can occur. lcms.cz LC-MS is frequently employed to identify transformation products of pesticides in environmental and food matrices. lcms.czthermofisher.com The method involves extracting the compounds from the matrix and analyzing them by LC-MS/MS, often using techniques like selected reaction monitoring (SRM) to improve specificity. thermofisher.com

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions of intact molecules and their fragments. currenta.demdpi.commassspeclab.com This information is crucial for the structural elucidation of unknown compounds, including transformation products of this compound. currenta.demdpi.comdelpharm.com HRMS, often coupled with chromatography (e.g., UPLC/HPLC-HRMS), enables the analysis of complex mixtures and provides structural information on main components, byproducts, and contaminants, even at low concentrations. currenta.dedelpharm.comclariant.com Tandem mass spectrometry (MS/MS) experiments in HRMS provide fragmentation data that, when interpreted using spectral databases and fragmentation prediction software, can reveal the structural features of the analytes. currenta.demdpi.commassspeclab.com Ion mobility spectrometry (IMS) can be coupled with HRMS to provide an additional dimension of separation based on molecular size and shape, aiding in the discrimination of isomers. delpharm.com

Advanced Sample Preparation Protocols for Complex Environmental and Biological Matrices

Effective sample preparation is a critical step in the analysis of this compound and its enantiomers in complex environmental and biological matrices. organomation.comresearchgate.net The goal is to isolate the analytes of interest from the matrix, concentrate them, and remove interfering substances that could affect the analytical measurement. organomation.comresearchgate.net

Various sample preparation techniques are employed depending on the matrix type and the analytes' properties. For environmental samples like water, soil, and sediment, methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. organomation.comepa.govepa.gov SPE involves passing the sample through a cartridge packed with an adsorbent that retains the analytes while allowing matrix components to pass through. organomation.com For solid matrices, extraction techniques like Soxhlet extraction or pressurized liquid extraction (PLE) may be used, followed by cleanup steps. researchgate.netepa.gov

Biological matrices, such as tissue, also require specific sample preparation protocols, often involving homogenization, extraction, and cleanup steps to remove lipids and other interfering substances. epa.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular multi-residue sample preparation technique used for various food and agricultural matrices, including those relevant to biological exposure. thermofisher.comshimadzu.comhpst.czlcms.cz QuEChERS typically involves extraction with acetonitrile (B52724) followed by a cleanup step using dispersive SPE. thermofisher.comshimadzu.comhpst.czlcms.cz

Advanced sample preparation protocols aim to minimize matrix effects, enhance analyte recovery, and improve the sensitivity and accuracy of the analysis. organomation.comresearchgate.nethpst.cz Techniques like matrix-matched calibration are often used to compensate for matrix effects. hpst.cz The selection and optimization of sample preparation methods are crucial for obtaining reliable analytical results in complex research matrices. organomation.comresearchgate.net

Mechanisms of Fungal Resistance to R Chlozolinate

Genetic and Molecular Basis of Resistance

Resistance to dicarboximide fungicides, including chlozolinate, is commonly linked to specific genetic and molecular changes in fungal strains. researchgate.net

The primary target site for dicarboximide fungicides is the MAP/Histidine-Kinase in the osmotic signal transduction pathway (specifically OS-1 or Daf1). frac.info Mutations in the gene encoding this kinase are a well-established mechanism of resistance. researchgate.net For dicarboximides, several mutations have been found in the OS-1 histidine kinase, with the substitution I365S being a common example in Botrytis species. frac.infoufl.edu These mutations can alter the structure or function of the target protein, reducing the binding affinity of the fungicide and thus decreasing the fungus's sensitivity to the compound. mdpi.com Different mutations at the target site can confer varying degrees of resistance.

Changes in gene expression can play a crucial role in fungal resistance. This can involve the upregulation of genes that encode for efflux pumps, detoxification enzymes, or even the target protein itself. While specific gene expression profiling data directly related to (R)-Chlozolinate resistance is limited in the provided context, studies on resistance to other fungicides indicate that overexpression of transporter genes (like ABC transporters and Major Facilitator Superfamily transporters) can lead to decreased intracellular accumulation of the fungicide, contributing to resistance. nih.govmdpi.comreviberoammicol.comejgm.co.uk Upregulation of the target gene could also potentially lead to resistance by producing more target protein than the fungicide can inhibit. mdpi.comejgm.co.uk

Biochemical and Physiological Adaptations in Resistant Fungi

Beyond target site modifications, resistant fungal strains can exhibit biochemical and physiological changes that help them tolerate or overcome the effects of this compound.

Fungi possess enzyme systems capable of metabolizing xenobiotics, including fungicides. mdpi.comnih.gov Cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs) are major classes of detoxification enzymes that can break down or modify fungicide molecules, rendering them less toxic or ineffective. nih.govmdpi.comentostudio.itresearchgate.netmyspecies.info Increased activity or overexpression of genes encoding these enzymes has been implicated in resistance to various pesticides in different organisms. nih.govmdpi.comentostudio.it While direct evidence for the role of these specific enzymes in this compound detoxification in fungi is not explicitly detailed in the provided search results, these enzyme systems are general mechanisms of metabolic resistance in fungi. mdpi.com

Changes in the fungal cell membrane and transport systems can impact the uptake and efflux of fungicides. reviberoammicol.comnih.govgoogleapis.com Reduced cellular permeability can limit the amount of fungicide that enters the cell, while increased activity of efflux pumps can actively transport the fungicide out of the cell. mdpi.comreviberoammicol.comejgm.co.uknih.gov Both mechanisms lead to a lower intracellular concentration of the fungicide, diminishing its effectiveness at the target site. mdpi.comreviberoammicol.com Alterations in membrane sterol composition have also been linked to changes in membrane permeability and antifungal resistance. ejgm.co.uknih.gov

Evolutionary Dynamics of Resistance in Fungal Populations

The development and spread of resistance to this compound within fungal populations are driven by evolutionary processes. nih.govfrontiersin.org The repeated exposure of fungal populations to the fungicide creates a selection pressure that favors individuals with pre-existing or newly acquired resistance mechanisms. biorxiv.orgelifesciences.org These resistant individuals survive and reproduce, passing on their resistance traits to their progeny, leading to an increase in the frequency of resistance alleles in the population. nih.gov The rate of resistance evolution can be influenced by factors such as the genetic variability within the fungal population, the intensity and frequency of fungicide application, and the fitness cost associated with the resistance mechanism. nih.govbiorxiv.orgelifesciences.org The emergence of resistance can occur rapidly, driven by the selection of advantageous mutations or from rare segregating mutations already present in the population. elifesciences.org Understanding these evolutionary dynamics is crucial for developing sustainable resistance management strategies. biorxiv.org

Theoretical and Computational Chemistry Studies on R Chlozolinate

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling and simulation are essential for understanding how fungicides interact with their biological targets at a molecular level. These techniques can predict binding affinities and elucidate the structural features crucial for fungicidal activity.

Molecular Docking for Target Binding Prediction

The primary mode of action for dicarboximide fungicides is not fully elucidated, but they are known to affect fungal osmotic regulation. nzpps.org Research suggests that their fungicidal effects, which include causing the rapid collapse of fungal hyphae, may be linked to lipid peroxidation. acs.org

In the absence of direct studies on (R)-Chlozolinate, we can consider related fungicides that target specific enzymes. For instance, succinate (B1194679) dehydrogenase inhibitors (SDHIs) represent a major class of fungicides where molecular docking has been extensively used. nih.govacs.orgnih.govmdpi.com These studies typically involve docking the fungicide into the binding site of the succinate dehydrogenase (SDH) enzyme complex to predict binding energies and key interactions.

Table 1: Illustrative Molecular Docking Results for Succinate Dehydrogenase Inhibitors (SDHIs)

| Compound Class | Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Pyrazole-carboxamides | Succinate Dehydrogenase Subunit B (SdhB) | Trp, Tyr, His | -8.5 to -10.2 |

| Pyridinyl-ethylbenzamides | Succinate Dehydrogenase Subunit C (SdhC) | Arg, Ser, Pro | -7.9 to -9.5 |

Note: This table is illustrative and based on general findings for SDHIs, not specific to this compound.

Docking analyses of other dicarboximide fungicides have revealed that they can bind to various enzymes, such as 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), through interactions with cofactor or steroid binding sites. nih.gov Such studies highlight the importance of specific residues, like cysteine, in the binding and inhibition mechanism. nih.gov

Conformational Analysis and Stereochemical Impact

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. windows.net The specific three-dimensional shape, or conformation, of a fungicide is critical for its ability to bind to its target receptor.

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: this compound and (S)-Chlozolinate. nih.gov The stereochemistry of a chiral fungicide can have a significant impact on its biological activity. It is common for one enantiomer to be significantly more active than the other because it fits better into the chiral binding site of the target protein. nih.govresearchgate.net

For example, studies on the chiral triazole fungicide tetraconazole (B1682234) have shown that the (R)-(+)-enantiomer exhibits significantly greater fungicidal activity against pathogens like Rhizoctonia cerealis and Fusarium graminearum compared to the (S)-(-)-enantiomer. nih.gov This difference in activity is attributed to the stereoselective interaction with the target enzyme.

Computational methods can be used to determine the preferred conformations of this compound and how its specific 3D structure influences its interaction with fungal targets. While specific conformational analysis studies for this compound are not available, such studies on other chiral pesticides have demonstrated the importance of stereochemistry in determining biological efficacy. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, energy, and properties of molecules. These calculations are invaluable for understanding the reactivity of fungicides and predicting their spectroscopic characteristics.

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of molecules. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, researchers can predict the reactivity of a molecule.

A DFT study on the dicarboximide fungicide iprodione (B1672158) investigated its hydrolytic degradation mechanisms. nih.gov Such studies can predict the stability and environmental fate of these compounds. The calculations can identify the most likely sites for nucleophilic or electrophilic attack, providing insights into how the fungicide might interact with biological molecules or be metabolized. rsc.org

For this compound, DFT calculations could be used to:

Determine the distribution of electron density and identify regions of the molecule that are electron-rich or electron-poor.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict its chemical reactivity and kinetic stability.

Model reaction pathways to understand its degradation and metabolism.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

Note: These values are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Properties of Metabolites

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.orgfrontiersin.orggithub.io This capability is particularly useful for identifying the metabolites of a fungicide. When a fungicide is broken down in a plant or in the environment, the resulting metabolites can be difficult to identify experimentally.

Computational methods can predict the NMR spectra for a range of potential metabolites. mdpi.com By comparing these predicted spectra with the experimentally measured spectra of the unknown metabolites, researchers can confirm their structures. This approach has become a powerful tool in metabolomics and environmental science. nih.gov While no specific studies on the prediction of spectroscopic properties of this compound metabolites have been published, the methodology is well-established.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fungicidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For fungicides, QSAR models can predict the fungicidal efficacy based on various molecular descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods build a 3D model of the ligand-receptor interaction and derive descriptors based on the steric and electrostatic fields around the molecules. nih.govresearchgate.netnih.gov

While no specific QSAR models for this compound have been reported, numerous studies have successfully applied QSAR to other classes of fungicides. nih.govnih.govresearchgate.netnih.gov These studies typically involve:

A training set of molecules with known fungicidal activities.

Calculation of a wide range of molecular descriptors (e.g., topological, electronic, steric).

Development of a mathematical model that correlates the descriptors with the activity.

Validation of the model using an external test set of compounds.

Table 3: Example of a Generic QSAR Equation for Fungicidal Activity

| Model Equation | Statistical Parameters |

|---|

Note: This is a hypothetical QSAR model for illustrative purposes. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors.

Such models can provide valuable insights into the structural requirements for high fungicidal activity and can be used to virtually screen new candidate molecules before they are synthesized, thus saving time and resources in the development of new fungicides.

Bioremediation and Phytoremediation Research on R Chlozolinate Contamination

Microbial Bioremediation Potential

Microbial degradation is a primary process for the breakdown of pesticides in the environment, particularly in soil systems uni.lu. This process involves microorganisms utilizing pesticides as a carbon and energy source or transforming them through metabolic or enzymatic reactions. Studies on the degradation of Chlozolinate in compost have shown that it undergoes relatively fast degradation compared to other dicarboximide fungicides like Vinclozolin. This suggests that microbial communities present in organic matrices have the capacity to break down Chlozolinate.

Isolation and Characterization of Chlozolinate-Degrading Microorganisms

The isolation and characterization of microorganisms capable of degrading specific pollutants are crucial steps in developing bioremediation strategies. Enrichment culture techniques are commonly used to select for microorganisms that can utilize a target pesticide as a sole carbon or energy source. Various bacterial genera, including Pseudomonas, Rhodococcus, and Arthrobacter, have been identified as capable of degrading a range of pesticides. While the provided sources discuss the isolation of bacteria for degrading other pesticides like chlorpyrifos (B1668852) or 3-chlorobenzoate (B1228886) using such methods, specific details on the isolation and characterization of microorganisms specifically targeting Chlozolinate or its (R)-enantiomer for bioremediation were not found within the scope of this review.

Optimization of Microbial Degradation Processes

Optimizing the conditions for microbial degradation is essential to enhance the efficiency of bioremediation. Factors such as pH, temperature, aeration, moisture content, and nutrient availability (e.g., carbon, nitrogen, and phosphorus ratios) significantly influence microbial growth and activity, and consequently, the rate of pesticide degradation uni.lu. For instance, neutral pH is often reported as suitable for biodegradation, although optimal conditions can vary depending on the specific microorganisms and contaminants. Studies on optimizing the degradation of other compounds like phthalic acid have demonstrated the importance of factors like initial pH and nutrient ratios. Similarly, research on crude oil degradation has highlighted the benefits of optimizing moisture content and aeration through agitation. While these studies illustrate general optimization principles, specific optimized parameters for the microbial degradation of Chlozolinate in a bioremediation context were not detailed in the provided search results.

Phytoremediation Capacity of Plant Species

Phytoremediation is an environmentally friendly approach that utilizes plants and their associated microorganisms to remove, contain, or degrade environmental contaminants. Plants can play a role in the remediation of organic pollutants through various mechanisms, including direct uptake, translocation, sequestration, and by supporting microbial degradation in the rhizosphere. Research indicates that Chlozolinate exhibits systemic activity in plants, being taken up by roots and translocated upwards to the leaves. This suggests that plants have the capacity to absorb Chlozolinate from the soil or growth medium.

Uptake, Translocation, and Sequestration Mechanisms in Plants

The uptake of pesticides by plants primarily occurs through the roots and can be influenced by the compound's physicochemical properties, soil type, and water quality. Once absorbed, pesticides can be translocated within the plant via the xylem (upward movement with the transpiration stream) or, less commonly, the phloem (movement to areas of metabolic activity). Chlozolinate has been shown to translocate upwards in dwarf bean plants after root uptake. The extent and pathways of translocation vary among different compounds and plant species. Following uptake and translocation, plants can metabolize or sequester contaminants within their tissues. While Chlozolinate demonstrates uptake and translocation, specific research detailing the precise uptake mechanisms, translocation pathways, or sequestration sites and mechanisms within plants for Chlozolinate or its (R)-enantiomer was not found in the provided sources.

Plant-Microbe Symbiotic Interactions in Degradation

Plant-microbe interactions, particularly in the rhizosphere (the soil region influenced by plant roots), can significantly enhance the degradation of pesticides. Plants release root exudates containing various organic compounds that can stimulate the growth and activity of soil microorganisms, including those capable of degrading pollutants. This symbiotic relationship, known as rhizoremediation, leverages the combined abilities of plants and microbes for contaminant removal. Endophytic bacteria, which live within plant tissues, can also contribute to pesticide degradation. While the importance of these plant-microbe interactions in the biodegradation of various organic contaminants is well-established, specific studies investigating the role of plant-microbe symbiotic interactions in the degradation of Chlozolinate or its (R)-enantiomer were not identified in the provided research.

Advanced Omics Approaches in R Chlozolinate Research E.g., Fungal Studies

Proteomics and Metabolomics in Understanding Fungal Responses

Detailed proteomic and metabolomic studies are crucial for elucidating the biochemical and physiological responses of fungi to antifungal agents. Such studies can identify protein expression changes and metabolic pathway disruptions, offering insights into the compound's mode of action and the fungus's adaptation mechanisms.

Identification of Differentially Expressed Proteins in Fungi

There is currently no publicly available research that identifies differentially expressed proteins in fungal species upon exposure to (R)-Chlozolinate. This type of research would typically involve techniques like two-dimensional gel electrophoresis (2D-GE) or mass spectrometry-based quantitative proteomics to compare the proteome of treated and untreated fungal cells. The resulting data would reveal which proteins are up- or down-regulated in response to the fungicide, pointing to cellular processes that are impacted.

Metabolic Pathway Alterations in Fungi Exposed to the Compound

Similarly, there is a lack of metabolomics studies detailing the specific metabolic pathway alterations in fungi exposed to this compound. Metabolomic analyses, using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, would identify changes in the levels of various metabolites. This information could illuminate which metabolic pathways, such as energy production, amino acid synthesis, or secondary metabolism, are affected by the compound.

Transcriptomics and Genomic Analysis in Fungal Resistance

Transcriptomic and genomic approaches are powerful tools for understanding the genetic basis of fungicide resistance. These analyses can pinpoint gene expression changes and mutations that allow fungi to survive in the presence of the chemical. No specific transcriptomic or genomic studies focusing on fungal resistance to this compound were found in the available literature. Research in this area would be valuable for monitoring and managing the development of resistance in fungal populations.

Integrated Multi-Omics Data Analysis for Systems-Level Understanding

The integration of data from multiple omics platforms (genomics, transcriptomics, proteomics, and metabolomics) provides a holistic, systems-level view of an organism's response to a particular stimulus. At present, there are no published studies that apply an integrated multi-omics approach to investigate the effects of this compound on fungi. Such an approach would offer a comprehensive understanding of the interconnected molecular changes that occur in a fungus when it is exposed to this fungicide.

Future Directions and Research Gaps in R Chlozolinate Studies

Novel Methodological Advancements and Their Application

Future research on chiral compounds like (R)-Chlozolinate will heavily rely on advancements in analytical techniques capable of enantioselective analysis. Traditional methods often treat chiral compounds as a single entity, missing the distinct properties of individual stereoisomers researchgate.net. The development and application of novel chromatographic methods, particularly enantioselective liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS), are paramount. Techniques such as LC-MS/MS and GC-MS/MS offer enhanced sensitivity and selectivity necessary for detecting and quantifying specific enantiomers, even at trace levels in complex environmental and biological matrices researchgate.netperkinelmer.com. Advances in chiral stationary phases are also crucial for improving the separation efficiency of enantiomers digitellinc.compan.olsztyn.pl. Future work should focus on developing more rapid, cost-effective, and sensitive enantioselective methods applicable to a wider range of matrices relevant to Chlozolinate's historical use and potential persistence researchgate.netperkinelmer.combau.edu.lbrsc.org. The application of advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) shows promise for multi-residue enantioselective analysis rsc.org. Furthermore, exploring quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) specifically for individual chiral enantiomers could aid in predicting their environmental fate and biological activity without extensive experimental analysis chemmethod.comresearchgate.net.

Interdisciplinary Research Opportunities for Comprehensive Understanding

A holistic understanding of this compound, as with other chiral pesticides, necessitates interdisciplinary collaboration. Research gaps exist in fully elucidating the enantioselective degradation pathways in various environmental compartments (soil, water, air) and biological systems (plants, animals, microorganisms) researchgate.netmdpi.com. Future studies should integrate analytical chemistry with microbiology, ecology, and toxicology to investigate how microorganisms enantioselectively metabolize Chlozolinate and its transformation products mdpi.comnih.gov. Understanding these processes at a molecular level, including the identification of key enzymes involved in enantioselective degradation, is a significant research gap nih.gov. Collaboration between analytical chemists and environmental scientists is needed to monitor the enantiomeric fraction of Chlozolinate residues in the environment, providing insights into its persistence and transformation over time mdpi.com. Toxicological studies focusing on the distinct effects of this compound compared to the (S)-enantiomer and the racemic mixture on various non-target organisms are also essential, requiring collaboration between analytical chemists and toxicologists researchgate.netmdpi.com. Interdisciplinary efforts combining knowledge from wildlife, experimental animal, and human studies are needed for a more holistic approach to identifying the potential impact of such chemicals un.org.

Addressing Emerging Environmental and Biological Challenges

While Chlozolinate is obsolete herts.ac.uk, the challenges posed by persistent and chiral organic pollutants remain highly relevant nih.govfrontiersin.org. Future research concerning compounds like this compound should address their potential contribution to emerging environmental challenges, such as the presence of pesticide residues and their transformation products in water bodies and soil researchgate.netresearchgate.net. Investigating the potential for long-term low-level exposure to this compound residues and its possible biological implications, even years after its primary use, represents a research gap scirp.org. The potential for chiral inversion of the (R)-enantiomer in the environment or biological systems is another area requiring further investigation using advanced analytical techniques researchgate.net. Addressing the challenges of analyzing pesticide residues in complex matrices, such as food products, requires continuous development of robust and reliable analytical methods capable of distinguishing and quantifying individual enantiomers researchgate.netperkinelmer.comchromatographyonline.com. Furthermore, research should explore sustainable remediation strategies for environments contaminated with persistent residues of chiral pesticides, including the potential for using microorganisms capable of enantioselective biodegradation nih.gov. The broader biological challenges related to pesticide exposure, including potential endocrine disruption and reproductive effects observed with other pesticides, highlight the importance of understanding the specific biological activity of individual chiral enantiomers like this compound, even if its primary use has ceased researchgate.netresearchgate.netscirp.orgd-nb.infolu.se.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (R)-Chlozolinate that influence experimental design?

- Answer : Key properties include its molecular formula (C₁₃H₁₁Cl₂NO₅), molecular weight (332.14 g/mol), and solubility profile (cyclohexane is a common solvent for standard solutions). Stability is temperature-sensitive, with conflicting storage recommendations: 20°C versus 0–6°C . Researchers should validate storage conditions using accelerated stability studies (e.g., HPLC monitoring degradation products) and align solvent choices with analytical methods (e.g., GC-MS for non-polar matrices).

Q. How should this compound be prepared and standardized for laboratory use?

- Answer : Standard solutions (e.g., 100 µg/mL in cyclohexane) require gravimetric preparation under controlled humidity to avoid hydrolysis. Purity verification via HPLC with UV detection (λ = 210–230 nm) is recommended, referencing certified reference materials (CRMs) where available . For trace analysis, spike-and-recovery experiments in target matrices (e.g., soil, plant tissues) ensure method accuracy .

Q. What analytical techniques are optimal for quantifying this compound in environmental or biological samples?

- Answer : HPLC-MS/MS is preferred for high sensitivity in complex matrices, while GC-ECD offers cost-effective detection for pesticide residue analysis. Sample preparation should include solid-phase extraction (SPE) with C18 cartridges to minimize matrix interference . Calibration curves must account for enantiomeric purity, as impurities in racemic mixtures may skew results .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity of this compound in synthetic or isolated samples?

- Answer : Chiral chromatography (e.g., Chiralpak IC column) with polar organic mobile phases resolves (R)- and (S)-enantiomers. Confirm purity via circular dichroism (CD) spectroscopy or X-ray crystallography . For synthesis, asymmetric catalysis using chiral ligands (e.g., BINAP) improves enantioselectivity, with reaction progress monitored by TLC or inline IR .

Q. What experimental strategies elucidate the antifungal mechanism of this compound at the molecular level?

- Answer : Combine in vitro enzyme inhibition assays (targeting fungal sterol biosynthesis) with transcriptomic profiling (RNA-seq) of treated fungal cultures. Use isothermal titration calorimetry (ITC) to measure binding affinity to putative targets like 14α-demethylase . Comparative studies with (S)-enantiomers and racemic mixtures can isolate stereospecific effects .

Q. How can contradictions in published data on this compound’s environmental persistence be resolved?

- Answer : Conduct controlled degradation studies under standardized conditions (pH, UV exposure, microbial activity). Use LC-QTOF-MS to identify transformation products and compare half-lives across studies. Meta-analyses should adjust for variables like soil organic matter content and climatic conditions . Data discrepancies may arise from enantiomeric composition differences, necessitating chiral analysis in future work .

Q. What frameworks guide hypothesis-driven research on this compound’s non-target organism impacts?

- Answer : Apply the PICOT framework:

- P opulation: Non-target soil invertebrates (e.g., Eisenia fetida).

- I ntervention: Sublethal this compound exposure.

- C omparison: Untreated controls or racemic Chlozolinate.

- O utcome: Biomarkers (e.g., acetylcholinesterase inhibition).

- T ime: Chronic exposure over 28 days.

Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers integrate computational modeling with experimental data for this compound?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to fungal enzymes, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis studies on key residues . For environmental modeling, use fugacity models to predict compartmental distribution, calibrated with empirical soil/water partitioning coefficients .

Methodological Best Practices

- Data Contradictions : Perform root-cause analysis via interlaboratory comparisons, emphasizing method validation (e.g., ISO 17025 guidelines) .

- Reproducibility : Document experimental protocols in line with BJOC standards, including detailed synthesis steps, instrument parameters, and raw data archiving .

- Literature Reviews : Use Google Scholar to prioritize high-impact studies, and synthesize findings thematically (e.g., mechanistic studies vs. applied toxicology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.